molecular formula C14H24NO6- B15383138 L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester

Cat. No.: B15383138
M. Wt: 302.34 g/mol
InChI Key: YGSRAYJBEREVRB-VIFPVBQESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tert-butyl (Boc)-protected L-glutamic acid derivative esterified at the γ-carboxyl group with a 1,1-dimethylethyl (tert-butyl) ester. The Boc group (N-[(1,1-dimethylethoxy)carbonyl]) provides acid-labile protection for the α-amino group, making the compound a key intermediate in peptide synthesis and medicinal chemistry . Its molecular formula is C₁₆H₂₇NO₆ (exact structure varies slightly depending on stereochemistry and ester positions), with applications in controlled drug delivery and polymer chemistry due to its stability and solubility in organic solvents.

Properties

Molecular Formula

C14H24NO6-

Molecular Weight

302.34 g/mol

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)/p-1/t9-/m0/s1

InChI Key

YGSRAYJBEREVRB-VIFPVBQESA-M

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

a) L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, dimethyl ester (CAS 59279-60-6)
  • Structure : Both α- and γ-carboxyl groups are esterified with methyl groups.
  • Properties: Lower molecular weight (C₁₃H₂₁NO₆) and higher polarity compared to the tert-butyl ester.
  • Applications : Used in stepwise peptide synthesis where selective deprotection is required .
b) L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-methyl 1-(phenylmethyl) ester (CAS 132245-78-4)
  • Structure : Benzyl (phenylmethyl) ester at the α-carboxyl and methyl ester at the γ-carboxyl.
  • Properties : Enhanced lipophilicity due to the benzyl group, facilitating membrane permeability in prodrug designs .
  • Applications: Common in targeted drug conjugates where selective cleavage of the benzyl ester is achieved via hydrogenolysis .
c) L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,5-(1,1-dimethylethyl) ester (CAS 71989-18-9)
  • Structure : Replaces the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
  • Properties : Base-labile Fmoc protection allows orthogonal deprotection strategies in solid-phase peptide synthesis .
  • Applications : Preferred in automated peptide synthesizers due to mild deprotection conditions (e.g., piperidine) .

Functional Group Modifications

a) L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-L-γ-glutamyl-, 21,25-dimethyl 1-(phenylmethyl) ester (CAS 935441-43-3)
  • Structure : Incorporates an additional γ-glutamyl residue, forming a dimeric structure.
  • Properties : Higher molecular weight (C₂₄H₃₄N₂O₉ ) and increased hydrogen-bonding capacity (TPSA = 146 Ų) .
  • Applications : Serves as a bifunctional linker in dendrimer synthesis and antibody-drug conjugates .
b) N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-glutamate de 1-benzyle et de 5-méthyle (CAS 132245-78-4)
  • Structure : Combines benzyl and methyl esters with Boc protection.
  • Properties : Steric hindrance from the benzyl group slows enzymatic degradation, enhancing metabolic stability .
  • Applications : Used in prolonged-release formulations .

Key Data Table: Structural and Functional Comparison

Compound Name (CAS) Ester Groups Protecting Group Molecular Weight Key Applications References
Target Compound (Not explicitly listed) 5-(1,1-dimethylethyl) Boc ~345.4 g/mol Peptide synthesis
Dimethyl ester (59279-60-6) 1,5-dimethyl Boc 287.3 g/mol Stepwise synthesis
5-Methyl 1-benzyl ester (132245-78-4) 5-methyl, 1-benzyl Boc 363.4 g/mol Prodrugs, conjugates
Fmoc-5-tert-butyl ester (71989-18-9) 5-tert-butyl Fmoc 425.5 g/mol Solid-phase synthesis
γ-Glutamyl dimer (935441-43-3) 21,25-dimethyl Boc 494.5 g/mol Dendrimers, ADCs

Stability and Reactivity Considerations

  • Boc vs. Fmoc : Boc-protected compounds (target) are stable under basic conditions but cleaved with trifluoroacetic acid (TFA), whereas Fmoc derivatives require piperidine .
  • Ester Hydrolysis : Tert-butyl esters resist hydrolysis under mild basic conditions, unlike methyl esters, which hydrolyze rapidly in aqueous NaOH .

Preparation Methods

Stepwise Esterification and Boc Protection

The most widely reported method involves a two-step process:

  • Methyl esterification of L-glutamic acid using methanol and hydrochloric acid.
  • Boc protection of the α-amino group using di-tert-butyl dicarbonate (Boc₂O).

Reaction Conditions:

  • Step 1: L-glutamic acid is dissolved in methanol, followed by dropwise addition of concentrated HCl. The mixture is heated to 30–35°C for 3 hours, yielding L-glutamic acid dimethyl ester hydrochloride.
  • Step 2: The hydrochloride salt is neutralized with NaOH in ethyl acetate, followed by Boc₂O addition. The reaction proceeds at room temperature for 12 hours, achieving Boc protection at the α-amino group.

Key Data:

Step Reagents Temperature Time Yield*
1 MeOH, HCl 30–35°C 3 h 85–90%
2 Boc₂O, NaOH, ethyl acetate 25°C 12 h 75–80%

*Yields estimated from scaled-up protocols.

This method avoids racemization by maintaining mild acidic conditions during esterification and employs Boc₂O for selective amino protection.

One-Pot Protection Strategy

A streamlined one-pot approach combines esterification and Boc protection using tert-butyl alcohol and Boc₂O in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Reaction Conditions:

  • L-glutamic acid is suspended in tert-butyl alcohol with DCC and Boc₂O.
  • The mixture is stirred at 0°C for 1 hour, then warmed to 25°C for 24 hours.

Advantages:

  • Eliminates intermediate isolation, reducing purification steps.
  • Achieves simultaneous protection of α-amino and γ-carboxyl groups.

Limitations:

  • Requires rigorous exclusion of moisture to prevent DCC hydrolysis.
  • Lower yield (70%) compared to stepwise methods due to competing side reactions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Ethyl acetate is preferred for Boc protection due to its compatibility with aqueous workups, while methanol is optimal for esterification. Elevated temperatures (>40°C) during esterification risk racemization, whereas Boc protection proceeds efficiently at 25°C.

Stoichiometric Ratios

A molar ratio of 1:2.5 (L-glutamic acid:Boc₂O) ensures complete amino protection. Excess Boc₂O (up to 3.0 equivalents) marginally improves yields but complicates purification.

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR: Peaks at δ 1.44 ppm (Boc tert-butyl) and δ 1.40 ppm (ester tert-butyl) confirm successful protection.
  • Optical Rotation: [α]D²⁰ = -9.5 ± 1° (c = 2 in MeOH) verifies retention of L-configuration.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with a retention time of 12.3 minutes.

Comparative Evaluation of Methods

Method Yield Purity Scalability
Stepwise Protection 80% 98% Industrial
One-Pot Protection 70% 95% Lab-scale

The stepwise method is superior for large-scale synthesis, while the one-pot approach offers rapid access for exploratory research.

Challenges and Mitigation Strategies

Racemization

  • Cause: Prolonged exposure to acidic conditions during esterification.
  • Solution: Use of低温 (0–5°C) and shorter reaction times.

Byproduct Formation

  • Cause: Overprotection at the γ-carboxyl group.
  • Solution: Controlled Boc₂O addition and pH monitoring (pH 9–10).

Industrial Applications

The compound serves as a key intermediate in the synthesis of:

  • Anticancer agents: E.g., methotrexate analogs requiring protected glutamic acid residues.
  • Neuropeptides: Such as NMDA receptor antagonists targeting neurological disorders.

Q & A

Basic: What are the key steps for synthesizing N-Boc-protected L-glutamic acid esters with tert-butyl groups?

Methodological Answer:
The synthesis typically involves:

Amino Group Protection : Introduce the Boc (tert-butoxycarbonyl) group to the α-amino group of L-glutamic acid using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic solvent system (e.g., THF/water) .

Esterification : Selective esterification of the γ-carboxylic acid (position 5) using tert-butyl alcohol and a coupling agent like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) as a catalyst. The α-carboxylic acid may remain unprotected or be converted to a methyl/benzyl ester for orthogonal protection .

Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product. Confirm regioselectivity via 1H^{1}\text{H} NMR (e.g., tert-butyl ester protons at δ 1.4 ppm) .

Advanced: How can regioselectivity challenges in esterifying L-glutamic acid derivatives be addressed?

Methodological Answer:
Regioselectivity between α- and γ-carboxylic acids is influenced by:

  • Steric Effects : Bulky tert-butyl groups favor γ-esterification due to reduced steric hindrance compared to the α-position .
  • Reaction Conditions : Use of aprotic polar solvents (e.g., DMF) and low temperatures (−15°C to 0°C) to kinetically control ester formation, as seen in asymmetric reductions of related compounds .
  • Protecting Group Strategy : Pre-protection of the α-carboxylic acid with a methyl or benzyl ester (via methyl chloroformate or benzyl bromide) ensures γ-selective tert-butyl esterification .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H^{1}\text{H} NMR : Identify Boc protons (δ 1.4 ppm, singlet) and tert-butyl ester protons (δ 1.4 ppm, overlapping). Differentiation of α/γ esters requires analysis of coupling patterns in the glutamic acid backbone (e.g., δ 2.1–2.6 ppm for β/γ protons) .
  • 13C^{13}\text{C} NMR : Confirm Boc (δ 80–85 ppm for quaternary carbon) and ester carbonyls (δ 170–175 ppm) .
  • IR Spectroscopy : Detect carbamate (Boc) C=O stretch (~1680–1700 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced: How does pH affect the stability of the tert-butyl ester under hydrolysis conditions?

Methodological Answer:

  • Acidic Hydrolysis : The tert-butyl ester is stable under mild acidic conditions (e.g., Boc deprotection with TFA) but hydrolyzes slowly in strong acids (e.g., HCl, H₂SO₄) at elevated temperatures (>50°C).
  • Basic Hydrolysis : Rapid cleavage occurs in aqueous NaOH/THF (pH >12), with competing Boc deprotection. Kinetic studies recommend pH 10–11 and 0–5°C for selective ester hydrolysis without affecting the Boc group .

Basic: What are the primary applications of this compound in peptide synthesis?

Methodological Answer:

  • Solid-Phase Peptide Synthesis (SPPS) : The Boc group protects the α-amino group during elongation, while the γ-tert-butyl ester prevents undesired side-chain reactions. Deprotection with TFA yields free γ-carboxylic acid for conjugation .
  • Conformational Studies : The steric bulk of the tert-butyl ester stabilizes specific peptide conformations, aiding in NMR structural analysis .

Advanced: What analytical challenges arise in distinguishing α- vs. γ-ester derivatives?

Methodological Answer:

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve α- and γ-esters. Retention times correlate with ester hydrophobicity (γ-esters elute later due to increased bulk) .
  • 2D NMR : 1H^{1}\text{H}-13C^{13}\text{C} HSQC identifies correlations between β/γ protons and carbonyl carbons to confirm ester position .
  • X-ray Crystallography : Resolves regiochemistry unambiguously but requires high-purity crystals .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Temperature : Store at −20°C in airtight containers to prevent hydrolysis.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid ester degradation.
  • Light Sensitivity : Protect from UV light to prevent radical-mediated decomposition .

Advanced: How do contradictory literature reports on ester regiochemistry impact synthesis design?

Methodological Answer:
Discrepancies often stem from:

  • Synthetic Route Variability : Some protocols use pre-protected α-esters (e.g., methyl ester in ), while others directly esterify γ-acids. Cross-validate using NMR and synthetic intermediates .
  • CAS Registry Ambiguities : CAS numbers may not differentiate α/γ esters. Always verify structures via spectral data and synthetic replicates .

Basic: What is the role of this compound in synthesizing branched peptides?

Methodological Answer:
The γ-tert-butyl ester allows selective activation of the α-carboxylic acid for coupling with other amino acids. After peptide chain assembly, TFA cleavage removes the Boc and tert-butyl groups, enabling further functionalization at the γ-position .

Advanced: What strategies mitigate racemization during coupling reactions involving this compound?

Methodological Answer:

  • Low Temperature : Perform couplings at 0–4°C to slow base-catalyzed racemization.
  • Coupling Agents : Use HOBt (hydroxybenzotriazole) or OxymaPure with DIC (diisopropylcarbodiimide) to minimize epimerization.
  • Chiral Purity Monitoring : Analyze via chiral HPLC (e.g., Chirobiotic T column) to detect <1% enantiomeric excess loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.